5-甲酰烟酸

描述

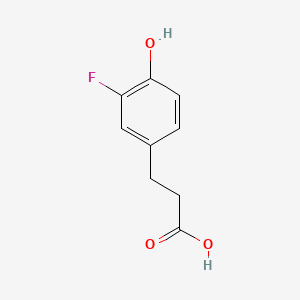

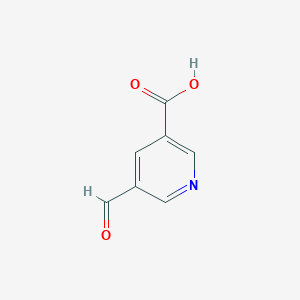

5-Formylnicotinic acid, also known as CAS Number 893723-55-2, is a derivative of nicotinic acid, which is also known as vitamin B3. It has a linear formula of C7H5NO3 . The molecular weight of 5-Formylnicotinic acid is 151.12 .

Molecular Structure Analysis

The InChI code for 5-Formylnicotinic acid is 1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) and the InChI key is AXIRSRZETDXDQO-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule using various software tools.Physical And Chemical Properties Analysis

5-Formylnicotinic acid is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .科学研究应用

生物碱化学中的合成

5-甲酰烟酸已用于合成各种化合物。一个值得注意的例子是它在5-甲酰烟酸甲酯合成中的应用,该甲酯与α-氰基甲基色氨酚和丙酮进一步反应生成3-甲氧羰基-2-哌啶。这些化合物在吲哚生物碱的研究中很重要,吲哚生物碱是一类具有显著生物活性的化合物 (Wenkert, Dave, Dainis, & Reynolds, 1970)。

在表观遗传学中的作用

5-甲酰烟酸衍生物,如5-甲酰胞嘧啶和5-甲酰尿嘧啶,在表观遗传修饰中起着至关重要的作用。这些修饰在各种生物过程中至关重要,包括胚胎发育、基因调控和疾病发作,尤其是在癌症中。针对这些修饰的先进检测技术对于理解它们在表观遗传学中的作用以及它们作为临床诊断和治疗中生物标记的潜力至关重要 (Wang et al., 2019)。

光电化学生物传感器

5-甲酰烟酸衍生物已用于光电化学生物传感器的开发。这些生物传感器旨在检测 DNA 中低水平的表观遗传标记,如 5-甲酰胞嘧啶,这对于理解植物和哺乳动物中的基因调控和细胞分化至关重要 (Li et al., 2020)。

DNA 修饰中的稳定性

研究表明,5-甲酰胞嘧啶等衍生物可以在哺乳动物中稳定 DNA 修饰,这表明它们除了作为 DNA 去甲基化中的中间体外,还具有功能性作用。这种稳定性表明这些修饰在基因组研究中的重要性以及它们对理解遗传过程的潜在影响 (Bachman et al., 2015)。

定量测序

测序技术的进步利用 5-甲酰烟酸衍生物对 DNA 中修饰的碱基进行定量测序。这使得人们能够更深入地了解这些修饰在各种生物过程中的基因组分布和功能作用 (Booth et al., 2014)。

作用机制

Target of Action

5-Formylnicotinic acid, also known as Niacin, primarily targets the liver and adipose tissue . It is a B vitamin used to treat hypertriglyceridemia and pellagra . The compound plays a crucial role in lipid metabolism, affecting the synthesis of triglycerides and apolipoprotein B (apo B)-containing lipoproteins .

Mode of Action

5-Formylnicotinic acid interacts with its targets by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . This interaction results in a decrease in lipids and apo B-containing lipoproteins .

Biochemical Pathways

The action of 5-Formylnicotinic acid affects the lipid metabolism pathway. It decreases the synthesis of triglycerides in the liver, leading to a reduction in the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles . This modulation of lipid metabolism results in a decrease in lipids and apo B-containing lipoproteins .

Pharmacokinetics

The pharmacokinetics of 5-Formylnicotinic acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s ADME properties significantly impact its bioavailability . Patient-related factors such as renal function, genetic makeup, sex, and age can influence these pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of 5-Formylnicotinic acid’s action include a decrease in lipids and apo B-containing lipoproteins . This reduction can help treat conditions such as hypertriglyceridemia and pellagra .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Formylnicotinic acid. For instance, the compound’s storage temperature should be under -20°C in an inert atmosphere for optimal stability . Furthermore, safety measures such as wearing protective gloves, clothing, and eye protection are recommended when handling the compound due to its potential hazards .

安全和危害

The safety information for 5-Formylnicotinic acid indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

生化分析

Biochemical Properties

5-Formylnicotinic acid is involved in a variety of biochemical reactions. It is a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes act as electron donors or acceptors in many vital redox reactions catalyzed by various enzymes .

Cellular Effects

The effects of 5-Formylnicotinic acid on cells are primarily related to its role in energy metabolism. As a precursor to NAD and NADP, it plays a critical role in cellular processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These processes are essential for the production of ATP, the primary energy currency of the cell .

Molecular Mechanism

The molecular mechanism of 5-Formylnicotinic acid primarily involves its conversion into NAD and NADP. These coenzymes participate in numerous biochemical reactions, acting as electron carriers. They are involved in the transfer of electrons in redox reactions, which are fundamental to energy production and many other cellular processes .

Metabolic Pathways

5-Formylnicotinic acid is involved in the NAD and NADP metabolic pathways. These pathways are crucial for maintaining energy balance and normal physiological functions in the body

属性

IUPAC Name |

5-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIRSRZETDXDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406281 | |

| Record name | 5-FORMYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893723-55-2 | |

| Record name | 5-FORMYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。